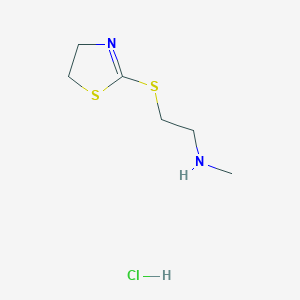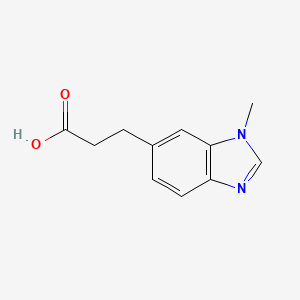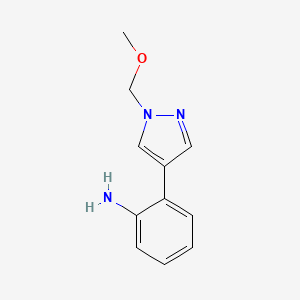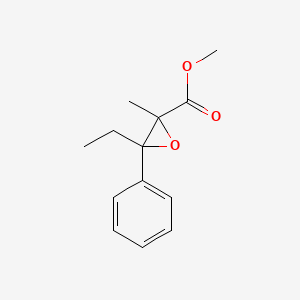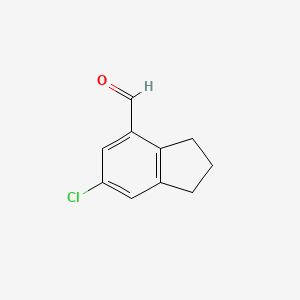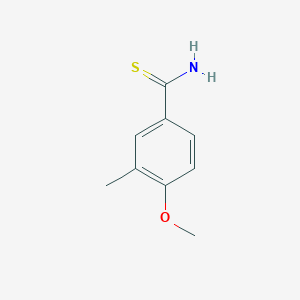
4-Methoxy-3-methylbenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methylbenzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring, along with a carbothioamide group (-CSNH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylbenzene-1-carbothioamide typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-3-methylbenzaldehyde.
Formation of Thiosemicarbazone: The aldehyde is reacted with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Methoxy-3-methylbenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1-carbothioamide: Lacks the methyl group.
3-Methylbenzene-1-carbothioamide: Lacks the methoxy group.
4-Methoxy-3-methylbenzene-1-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
4-Methoxy-3-methylbenzene-1-carbothioamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and methyl groups on the benzene ring, along with the carbothioamide group, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-methoxy-3-methylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-6-5-7(9(10)12)3-4-8(6)11-2/h3-5H,1-2H3,(H2,10,12) |
InChI Key |
MHAUAYCLJGOHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)


